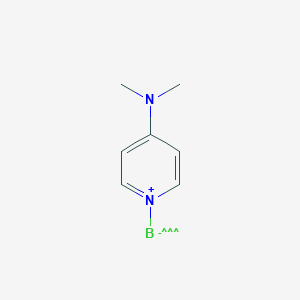
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a pyridinium ion substituted with a dimethylamino group and a trihydroborate anion. Its structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate typically involves the reaction of 4-(dimethylamino)pyridine with a borane source. One common method is to dissolve 4-(dimethylamino)pyridine in an appropriate solvent, such as dichloromethane, and then add a borane complex, such as borane-tetrahydrofuran. The reaction mixture is stirred under controlled conditions to ensure complete reaction, and the product is isolated by evaporation of the solvent and recrystallization from a suitable solvent mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate undergoes several types of chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in various organic transformations.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and other electrophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can reduce carbonyl groups to alcohols, while in substitution reactions, it can introduce the dimethylamino group into various substrates .
Wissenschaftliche Forschungsanwendungen
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and substitution reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Wirkmechanismus
The mechanism by which (4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate exerts its effects involves the interaction of the pyridinium ion with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in a range of chemical reactions. The trihydroborate anion acts as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to electrophilic centers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: A related compound that is widely used as a nucleophilic catalyst in organic synthesis.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another trihydroborate compound with similar reducing properties but different structural features.
Uniqueness
(4-(Dimethylamino)pyridin-1-ium-1-yl)trihydroborate is unique due to the combination of the pyridinium ion and the trihydroborate anion. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical transformations. Its ability to participate in both reduction and substitution reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H10BN2 |
|---|---|
Molekulargewicht |
132.98 g/mol |
InChI |
InChI=1S/C7H10BN2/c1-9(2)7-3-5-10(8)6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
IYACUBKWUCPHQA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-][N+]1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13331915.png)
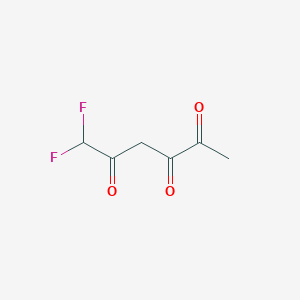

![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
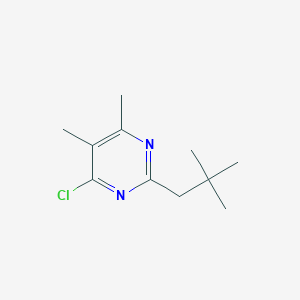
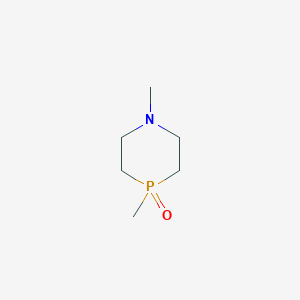
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)
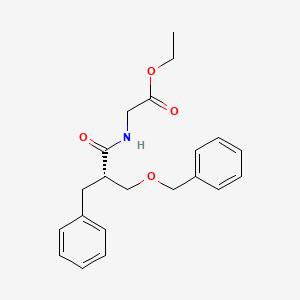

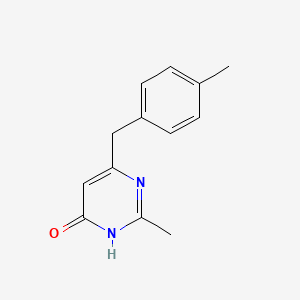
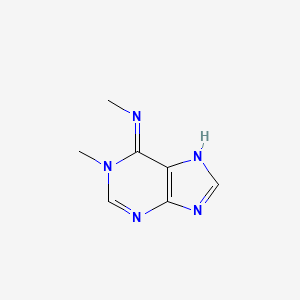
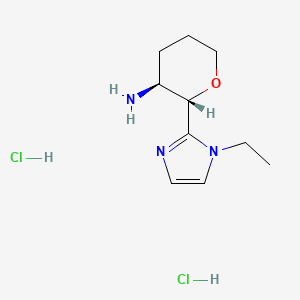
![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
